molecular formula C17H15F2N3O2 B2534966 N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}pyridine-2-carboxamide CAS No. 2415463-64-6

N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}pyridine-2-carboxamide

Cat. No.: B2534966
CAS No.: 2415463-64-6
M. Wt: 331.323
InChI Key: DLBIPLUYCXJOFF-UHFFFAOYSA-N
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Description

N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}pyridine-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a pyrrolidinone ring, and a difluorophenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2/c18-13-5-4-12(8-14(13)19)22-10-11(7-16(22)23)9-21-17(24)15-3-1-2-6-20-15/h1-6,8,11H,7,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBIPLUYCXJOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2)F)F)CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF) or electrophilic substitution using halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}pyridine-3-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}pyridine-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position.

Uniqueness

N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}pyridine-2-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to its isomers and other related compounds .

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